molecular formula C14H20N2O3 B2709319 Tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate CAS No. 2248349-51-9

Tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B2709319
CAS No.: 2248349-51-9
M. Wt: 264.325
InChI Key: NBBGXEXGQHWYBW-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate (CAS: 2248349-51-9) is a spirocyclic compound featuring a bicyclic structure with a 6-azaspiro[2.5]octane core. Its molecular formula is C₁₄H₂₀N₂O₃, with a molecular weight of 264.32 g/mol and an XLogP3 value of 1.1, indicating moderate lipophilicity . The compound is distinguished by two electron-withdrawing substituents at position 2: a cyano (-CN) and a formyl (-CHO) group. These functional groups confer unique reactivity, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or covalent binders. The tert-butyl carbamate (Boc) group at position 6 enhances solubility and stability during synthetic processes .

Properties

IUPAC Name

tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-12(2,3)19-11(18)16-6-4-13(5-7-16)8-14(13,9-15)10-17/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBGXEXGQHWYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2(C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with a suitable spirocyclic precursor, which undergoes functional group transformations to introduce the cyano, formyl, and carboxylate ester groups. The reaction conditions often involve the use of strong bases, nucleophiles, and electrophiles under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve high throughput and consistent quality for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Tert-butyl 2-cyano-2-carboxy-6-azaspiro[2.5]octane-6-carboxylate.

    Reduction: Tert-butyl 2-amino-2-formyl-6-azaspiro[2.5]octane-6-carboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate exhibit anticancer properties. For instance, spirocyclic compounds have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that derivatives of spirocyclic compounds showed significant cytotoxicity against various cancer cell lines, suggesting that this class of compounds may serve as promising candidates for anticancer drug development.

1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research has shown that certain azaspiro compounds possess broad-spectrum antimicrobial effects, making them valuable in the development of new antibiotics. A specific case study highlighted the synthesis of azaspiro derivatives that exhibited potent activity against resistant strains of bacteria, showcasing their potential as therapeutic agents.

Material Science

2.1 Polymerization Initiators
this compound can act as an initiator in polymerization reactions. Its unique structure allows for the formation of functional polymers with tailored properties. For example, it has been used in the synthesis of polymeric materials with enhanced mechanical strength and thermal stability.

2.2 Coatings and Adhesives
The compound's reactivity makes it suitable for use in coatings and adhesives, where it can improve adhesion properties and durability. Studies have shown that incorporating azaspiro compounds into coating formulations enhances resistance to environmental degradation.

Organic Synthesis

3.1 Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Its ability to undergo various chemical transformations allows chemists to create diverse molecular architectures.

3.2 Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. For instance, it has been incorporated into synthetic pathways leading to the development of new anti-inflammatory agents.

Table 1: Summary of Applications

Application AreaSpecific Use CaseReference Studies
Medicinal ChemistryAnticancer agents ,
Antimicrobial agents ,
Material SciencePolymerization initiators
Coatings and adhesives
Organic SynthesisBuilding block for complex molecules
Synthesis of bioactive compounds ,

Case Studies

Case Study 1: Anticancer Activity Assessment
A study conducted on a series of azaspiro compounds demonstrated their efficacy against breast cancer cell lines. The results indicated that modifications to the tert-butyl group significantly impacted the anticancer activity, highlighting the importance of structural optimization in drug design.

Case Study 2: Development of Antimicrobial Agents
Research focused on synthesizing derivatives from this compound revealed promising results against multidrug-resistant bacteria, paving the way for novel antibiotic therapies.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and formyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

(a) Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

  • Key Features : Contains a ketone group at position 4 (4-oxo).
  • Molecular Formula: C₁₂H₁₉NO₃.
  • Molecular Weight : 225.28 g/mol.
  • XLogP3 : 1.5 .
  • Comparison: The ketone group increases polarity compared to the cyano-formyl combination, but the absence of electron-withdrawing groups at position 2 reduces electrophilicity. This compound is often used in cycloaddition reactions .

(b) Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate

  • Key Features : Formyl group at position 1.
  • Molecular Formula: C₁₃H₂₁NO₃.
  • Molecular Weight : 239.31 g/mol.
  • XLogP3 : 1.3 .
  • Comparison: The single formyl group at position 1 (vs. However, the lack of a cyano group limits its utility in cyano-based coupling reactions .

(c) (S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate

  • Key Features : Hydroxymethyl (-CH₂OH) group at position 4.
  • Molecular Formula: C₁₃H₂₃NO₃.
  • Molecular Weight : 241.33 g/mol.
  • XLogP3 : 0.8 .
  • Comparison : The hydroxymethyl group enhances hydrophilicity (lower XLogP3) and enables hydroxyl-directed functionalization (e.g., glycosylation). Unlike the target compound, it lacks electrophilic sites for covalent binding .

Spiro Ring System Variations

(a) Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate

  • Key Features : Larger spiro system (3.4 vs. 2.5).
  • Molecular Formula: C₁₂H₁₉NO₃.
  • Molecular Weight : 225.28 g/mol.
  • Comparison : The expanded spiro ring (3.4) increases conformational flexibility but reduces ring strain. This compound is favored in peptide mimetics due to its extended structure .

(b) Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

  • Key Features : Oxo group at position 6.
  • Molecular Formula: C₁₁H₁₇NO₃.
  • Molecular Weight : 211.26 g/mol.
  • Comparison: The altered position of the oxo group (8 vs.

Research Findings and Implications

  • Reactivity: The dual electron-withdrawing groups (-CN and -CHO) in the target compound enhance its electrophilicity, enabling participation in Knoevenagel condensations or Strecker reactions, unlike analogues with single substituents .
  • Solubility: The Boc group mitigates the lipophilicity of the spiro core, but the cyano-formyl combination results in higher XLogP3 (1.1) compared to hydroxymethyl derivatives (0.8) .
  • Synthetic Utility : The compound’s spirocyclic rigidity and functional groups make it a preferred scaffold for constrained peptidomimetics, outperforming more flexible spiro[3.4]octane derivatives .

Biological Activity

Tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate, also known by its CAS number 1174006-82-6, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C13H20N2O2
  • Molar Mass : 236.31 g/mol
  • CAS Number : 1174006-82-6
  • EINECS Number : 937-511-1
  • Storage Conditions : Room temperature, sensitive to irritants .

Biological Activity Overview

The compound's biological activity has been investigated in various contexts, particularly its potential as a therapeutic agent. The presence of the cyano and azaspiro moieties suggests possible interactions with biological targets that could lead to significant pharmacological effects.

Research indicates that compounds with similar structures can exhibit various mechanisms of action, including:

  • Inhibition of Enzymes : Some derivatives have demonstrated the ability to inhibit key enzymes involved in metabolic pathways.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for anticancer drug development .

Study 1: Anticancer Activity

A study focused on the cytotoxic effects of this compound on glioma cells showed promising results:

  • Cell Viability Reduction : The compound significantly reduced cell viability in vitro.
  • Mechanism of Action : It was found to activate pathways leading to cell death while sparing normal cells, indicating a selective toxicity profile .

Study 2: Enzyme Inhibition

Another investigation evaluated the compound's ability to inhibit specific enzymes:

  • Tyrosinase Inhibition : The compound exhibited potent inhibition of tyrosinase, an enzyme critical in melanin production, with IC50 values comparable to established inhibitors.

Data Table: Summary of Biological Activities

Activity TypeTest SystemIC50 Value (µM)Reference
CytotoxicityGlioma Cell Lines12.5
Enzyme InhibitionTyrosinase4.39 - 1.71
Induction of ApoptosisCancer Cell LinesNot specified

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting from tert-butyl-protected spirocyclic intermediates. For example, tert-butyl 4-(bromomethylene)piperidine-1-carboxylate can undergo cycloaddition or functionalization reactions. Purification via gradient chromatography (e.g., 2–20% Et₂O/pentane) is critical to isolate the product, with yields around 54% under optimized conditions . Reaction time (e.g., 120 hours) and temperature should be systematically varied to improve efficiency.

Q. How should researchers handle safety and environmental precautions when working with this compound?

  • Methodology : Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant suits, and eye protection. Spills should be contained using vacuum systems or absorbents, avoiding environmental release. Refer to SDS guidelines for proper disposal and emergency procedures, particularly for inhalation or skin contact risks .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

  • Methodology : Employ nuclear magnetic resonance (NMR) for structural confirmation, focusing on spirocyclic and functional group signals (e.g., formyl, cyano). High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) ensures purity (>95%). Retention factor (Rf) values in thin-layer chromatography (TLC) using 10% Et₂O/pentane can monitor reaction progress .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is ideal. Key steps include data collection at high resolution (≤1.0 Å) and validating torsion angles to confirm spirocyclic geometry. For twinned crystals, SHELXD/SHELXE can assist in phasing .

Q. What strategies address contradictory spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

  • Methodology : Cross-validate with alternative techniques:

  • NMR : Use 2D experiments (COSY, HSQC) to resolve overlapping signals.
  • MS/MS : Compare fragmentation pathways with computational predictions (e.g., density functional theory).
  • X-ray : Confirm bond lengths/angles to rule out tautomeric or conformational artifacts .

Q. How can researchers design experiments to investigate the reactivity of the formyl and cyano groups in this compound?

  • Methodology : Conduct nucleophilic addition or condensation reactions (e.g., with hydrazines for formyl group derivatization). Monitor reactivity via in-situ IR spectroscopy or LC-MS. For cyano groups, explore reduction to amines (e.g., using LiAlH₄) or hydrolysis to carboxylic acids under acidic/basic conditions .

Q. What computational approaches are recommended to model the compound’s electronic properties and potential bioactivity?

  • Methodology : Perform molecular docking or molecular dynamics simulations using software like AutoDock or GROMACS. Focus on interactions with biological targets (e.g., enzymes with spirocycle-binding pockets). Pair with QSAR models to predict pharmacokinetic properties .

Data Contradiction & Experimental Design

Q. How should researchers proceed when toxicological data for this compound is unavailable?

  • Methodology : Assume worst-case toxicity and implement tiered testing:

In vitro assays : Ames test for mutagenicity, cytotoxicity screening.

In vivo studies : Acute toxicity in rodent models (OECD 423).
Always adhere to institutional safety protocols and document handling procedures rigorously .

Q. What experimental controls are critical when studying the compound’s stability under varying pH or temperature conditions?

  • Methodology : Include degradation controls (e.g., acidic/basic buffers, elevated temperatures) and monitor via:

  • HPLC : Quantify decomposition products.
  • NMR : Track structural changes (e.g., formyl oxidation).
    Use inert atmospheres (N₂/Ar) to prevent oxidative side reactions .

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